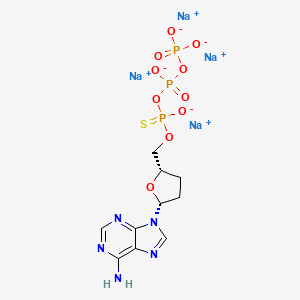
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of phenyl benzoate, characterized by the presence of hexyloxy and hexanoyloxy groups attached to the phenyl and benzoate moieties, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)phenol and 4-(hexanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: N-bromosuccinimide (NBS), radical initiators.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a photosensitive material in photolithography and a crosslinker in polymer synthesis.
Biology: Acts as a fluorescent probe for monitoring enzyme activity.
Medicine: Employed as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.
Mecanismo De Acción
Photolithography: The acrylate group undergoes a photoreaction upon exposure to UV light, resulting in the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Functions as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
Comparación Con Compuestos Similares
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate can be compared with other similar compounds such as :
4-(Hexyloxy)phenyl 4-(allyloxy)benzoate: Similar in structure but with an allyloxy group instead of a hexanoyloxy group.
4-(Hexyloxy)phenyl 4-butyloxybenzoate: Contains a butyloxy group instead of a hexanoyloxy group.
4-(Hexyloxy)phenyl 4-decyloxybenzoate: Features a decyloxy group instead of a hexanoyloxy group.
These compounds share similar structural frameworks but differ in the length and type of alkoxy groups, which can influence their physical and chemical properties.
Propiedades
Número CAS |
38454-34-1 |
|---|---|
Fórmula molecular |
C25H32O5 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C25H32O5/c1-3-5-7-9-19-28-21-15-17-23(18-16-21)30-25(27)20-11-13-22(14-12-20)29-24(26)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
Clave InChI |
LHAWUZYRSMOKJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


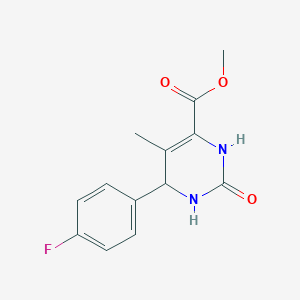

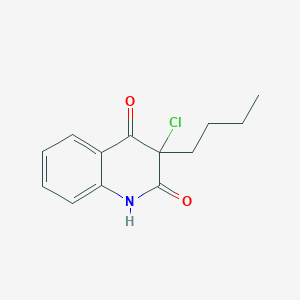
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)

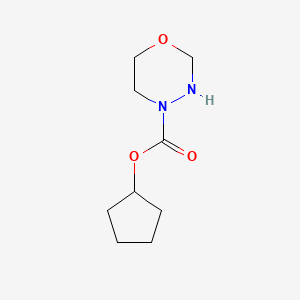
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
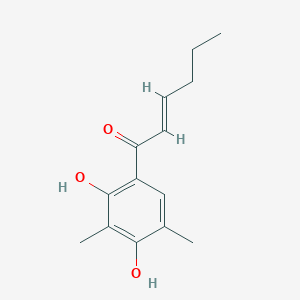

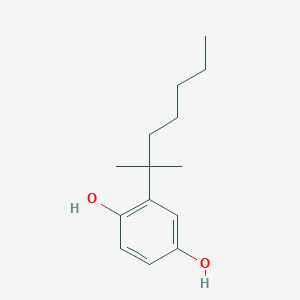

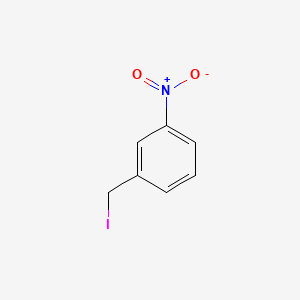
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
